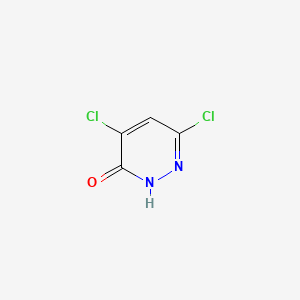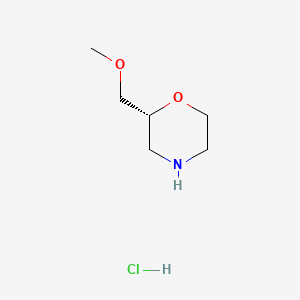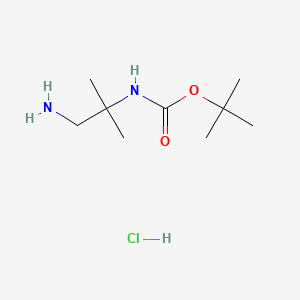
4,6-Dichloropyridazin-3(2H)-one
Descripción general
Descripción
4,6-Dichloropyridazin-3(2H)-one is a heterocyclic compound with the molecular formula C4H2Cl2N2O It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a keto group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloropyridazin-3(2H)-one typically involves the chlorination of pyridazinone derivatives. One common method includes the reaction of pyridazin-3(2H)-one with chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 4 and 6 positions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloropyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The keto group at the 3 position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water), ambient temperature.
Major Products Formed
Substitution: Formation of substituted pyridazinones with various functional groups.
Reduction: Formation of 4,6-dichloropyridazin-3-ol.
Oxidation: Formation of more oxidized derivatives, potentially leading to ring-opening products.
Aplicaciones Científicas De Investigación
4,6-Dichloropyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other regulatory proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
4,6-Dichloropyridazin-3(2H)-one can be compared with other similar compounds, such as:
4,6-Dichloropyridazin-3-amine: Similar structure but with an amine group instead of a keto group, leading to different reactivity and applications.
3,6-Dichloropyridazine: Lacks the keto group, resulting in different chemical properties and uses.
4,6-Dichloropyrimidine: Contains a similar ring structure but with nitrogen atoms at different positions, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
3,5-dichloro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEIRRXSGRRWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728630 | |
| Record name | 4,6-Dichloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17285-37-9 | |
| Record name | 4,6-Dichloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Azatricyclo[5.3.1.03,11]undecane](/img/structure/B599701.png)
![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)



![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)



![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)
![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)

